molecular formula C29H39N3O2 B167357 Echinulin CAS No. 1859-87-6

Echinulin

Cat. No. B167357
CAS RN: 1859-87-6
M. Wt: 461.6 g/mol
InChI Key: DIKMWTRJIZQJMY-CYFREDJKSA-N
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Description

Echinulin is a cyclic dipeptide carrying a triprenylated indole moiety . It contributes to the activation of T cell subsets, leading to NF-κB activation . Echinulin exerts its immune roles by the NF-κB pathway and has the potential to serve as an immunotherapeutic agent .


Synthesis Analysis

The ability to generate cyclic dipeptide-related molecules was discovered upon analysis of the metabolites from fungal fermentation . A gene cluster containing NRPS, which was predicted to be involved in the synthesis of Cyclo-TA, was identified through analysis of the genomic data .


Molecular Structure Analysis

Echinulin has a molecular formula of C29H39N3O2 . It is a cyclic dipeptide carrying a triprenylated indole moiety . The molecular weight is 461.64 .


Chemical Reactions Analysis

The Eurotium cristatum NWAFU-1 fungus, which produces echinulin-related cyclic dipeptide molecules, was isolated from Jing-Wei Fu brick tea . The cirC gene, encoding an NRPS, was cloned from E. Cristatum NWAFU-1 and transferred it into the heterologous host Aspergillus oryzae .


Physical And Chemical Properties Analysis

Echinulin has a molecular weight of 461.64 and a molecular formula of C29H39N3O2 . It is a cyclic dipeptide carrying a triprenylated indole moiety .

Scientific Research Applications

Biosynthesis and Structural Analysis

  • Biosynthetic Pathways : Echinulin, an echinulin family alkaloid, is synthesized through specific biochemical pathways involving the Aspergillus species. For instance, studies have shown the role of cytochrome P450 enzyme and prenyltransferase in the formation of echinulin and its analogues in Aspergillus ruber (Nies & Li, 2020). Additionally, two prenyltransferases, EchPT1 and EchPT2, have been identified as key enzymes in a consecutive prenylation cascade, leading to the formation of various prenylated derivatives of echinulin (Wohlgemuth et al., 2017).

  • Structural Analysis and Biogenesis : Research has also explored the structural aspects and biogenetic hypotheses of echinulin. Studies on the rearrangement of 1-allylindoles have led to insights into the possible biogenetic mechanisms of echinulin-type compounds (Inada et al., 1976).

Immunomodulatory Properties

  • Immunomodulation : Echinulin has been investigated for its immunomodulatory effects. For instance, a study evaluated the impact of echinulin on T cells, highlighting its role in activating the NF-κB signaling pathway, which is crucial for immune responses (Yan et al., 2017).

Potential for Biotechnological Applications

  • Biotechnological Interest : Echinulin, like other echinoderms, holds significant potential as a source of bioactive molecules for biotechnological applications. This includes potential uses in cancer research, antibiotic properties, and technical applications such as antifouling substances (Petzelt, 2005).

Neuroprotective Activities

  • Neuroprotection : Studies have identified neuroprotective activities in echinulin-related compounds. For instance, echinulin derivatives exhibited protective effects in various in vitro models of Parkinson’s disease (Smetanina et al., 2019).

Antimycobacterial Properties

  • Antimycobacterial Activity : Echinulin has demonstrated antimycobacterial properties, showing activity against Mycobacterium tuberculosis, which is of significant interest in the development of new antimicrobial agents (Kanokmedhakul et al., 2002).

Safety And Hazards

Echinulin is not classified as a hazardous substance or mixture . In case of inhalation, skin contact, eye contact, or ingestion, specific first aid measures should be taken .

Future Directions

Neoechinulin A, a related compound, has shown potential as a promising SARS-CoV-2 Mpro inhibitor . It has also exhibited neuroprotective activity in 6-OHDA-, paraquat-, and rotenone-induced in vitro models of Parkinson’s disease . Further toxicological and clinical trials are needed to improve the phyto-pharmacological profile of neoquinolines .

properties

IUPAC Name

(3S,6S)-3-methyl-6-[[2-(2-methylbut-3-en-2-yl)-5,7-bis(3-methylbut-2-enyl)-1H-indol-3-yl]methyl]piperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H39N3O2/c1-9-29(7,8)26-23(16-24-28(34)30-19(6)27(33)31-24)22-15-20(12-10-17(2)3)14-21(25(22)32-26)13-11-18(4)5/h9-11,14-15,19,24,32H,1,12-13,16H2,2-8H3,(H,30,34)(H,31,33)/t19-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIKMWTRJIZQJMY-CYFREDJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)N1)CC2=C(NC3=C(C=C(C=C23)CC=C(C)C)CC=C(C)C)C(C)(C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N[C@H](C(=O)N1)CC2=C(NC3=C(C=C(C=C23)CC=C(C)C)CC=C(C)C)C(C)(C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H39N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Echinulin

CAS RN

1859-87-6
Record name Echinuline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001859876
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ECHINULINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DP19VPN8U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
801
Citations
J Nies, SM Li - ACS Chemical Biology, 2020 - ACS Publications
The echinulin family alkaloids can be grouped into three series … echinulin biosynthetic gene cluster from Aspergillus ruber in Aspergillus nidulans led to accumulation of echinulin …
Number of citations: 21 pubs.acs.org
OF Smetanina, AN Yurchenko, EV Girich, PTH Trinh… - Molecules, 2019 - mdpi.com
… Interestingly, neoechinulin A, one of the most studied echinulin-… natural echinulin-related compounds have not been studied. … Here, we report the isolation and identification of echinulin-…
Number of citations: 16 www.mdpi.com
C Cardani, G Casnati, F Piozzi, A Quilico - Tetrahedron Letters, 1959 - Elsevier
The attribution of a-CR*-group to the alkenic side chain or to the bridge which links the indole and diketopiperazine moieties of the molecule was still uncertain, and the absolute …
Number of citations: 12 www.sciencedirect.com
V Wohlgemuth, F Kindinger, X Xie, BG Wang… - Organic letters, 2017 - ACS Publications
Two prenyltransferases from Aspergillus ruber control the echinulin biosynthesis via exceptional sequential prenylations. EchPT1 catalyzes the first prenylation step, leading to …
Number of citations: 28 pubs.acs.org
AJ Birch, GE Blance, S David, H Smith - Journal of the Chemical …, 1961 - pubs.rsc.org
… -third of the activity of the echinulin. These results all agree with … out some further examinations of echinulin biosynthesis. In… Kuhn-Roth oxidation of the alaninederived echinulin showed …
Number of citations: 4 pubs.rsc.org
M Ali, N Mohammed, MA Alnaqeeb, RAH Hassan… - Toxicology letters, 1989 - Elsevier
… of echinulin and related compounds having the diketopepra/inc nucleus [S. 6). The reported structure of echinulin is … No toxicity studies have been reported for echinulin and related …
Number of citations: 23 www.sciencedirect.com
EV Ivanets, AN Yurchenko, PTH Trinh… - Вестник …, 2018 - cyberleninka.ru
The marine fungi are perspective sources of bioactive compounds, which are usually have a cytotoxic, antibiotic and anti-inflammatory activities [1]. Since marine environment …
Number of citations: 5 cyberleninka.ru
GP Slater, JC MacDonald, R Nakashima - Biochemistry, 1970 - ACS Publications
… resemble echinulin and could be intermediates in the biosynthesis of echinulin from tryptophan,mevalonic acid, and alanine. Because the diketopiperazinering of echinulin has …
Number of citations: 20 pubs.acs.org
CM Allen - Journal of the American Chemical Society, 1973 - ACS Publications
… MICAT into samples of echinulin isolated in experiment 3. The results indicate the same ratio of 14C to 3H in MICAT as observed in echinulin, indicating that echinulin biosynthesis from …
Number of citations: 20 pubs.acs.org
RF Vesonder, R Lambert, DT Wicklow… - Applied and …, 1988 - Am Soc Microbiol
… candidus produced echinulin on rice or cracked corn. Mice refused to drink water containing 90 micrograms of echinulin per ml. This is the first report of the alkaloid echinulin in feed …
Number of citations: 26 journals.asm.org

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